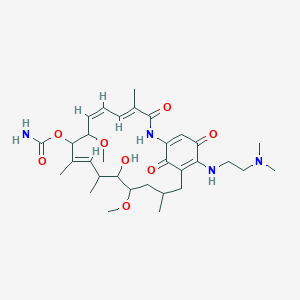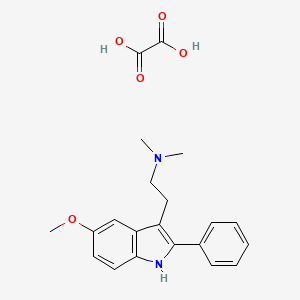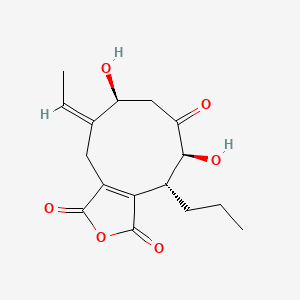
(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid
Overview
Description
Ferulic acid 4-sulfate is a metabolite of ferulic acid, a phenolic compound found in various plants. This compound is known for its vasorelaxant properties and ability to lower blood pressure in mice . Ferulic acid itself is abundant in cereals, vegetables, fruits, and Chinese herbal medicines, and it exhibits potent antioxidant potential due to its phenolic structure .
Mechanism of Action
Target of Action
Ferulic Acid 4-Sulfate acts on a series of intracellular and extracellular targets and is involved in the regulation of tumor cell signaling pathways . It has been found to interact with targets such as the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT), B-cell lymphoma-2 (Bcl-2), and tumor protein 53 (P53) pathways . These targets play a crucial role in cell survival, growth, and proliferation.
Mode of Action
Ferulic Acid 4-Sulfate interacts with its targets to bring about changes in cellular processes. It can cause mitochondrial apoptosis by inducing the generation of intracellular reactive oxygen species (ROS) . It can also interfere with the cell cycle of cancer cells, arresting most cancer cells in the G0/G1 phase . By inducing autophagy, inhibiting cell migration, invasion, and angiogenesis, it exerts an antitumor effect .
Biochemical Pathways
Ferulic Acid 4-Sulfate affects several biochemical pathways. It has been shown to inhibit the PI3K/AKT pathway, the production of ROS, and the activity of aldose reductase . Its anti-inflammatory effect is mainly related to the levels of PPAR γ, CAM, and NF-κ B and p38 MAPK signaling pathways .
Pharmacokinetics
It is known that ferulic acid, a related compound, is a major metabolite of chlorogenic acids in humans along with caffeic and isoferulic acid, and is absorbed in the small intestine .
Result of Action
Ferulic Acid 4-Sulfate has multiple biological functions. It exhibits antioxidant, anticarcinogenic, anti-inflammatory, hepatoprotective, antimicrobial, and antiviral activity . It can inhibit the occurrence and development of various malignant tumors, such as liver cancer, lung cancer, colon cancer, and breast cancer .
Action Environment
The action of Ferulic Acid 4-Sulfate can be influenced by environmental factors. It is a widespread phenolic compound that occurs in seeds and leaves, both in its free form and conjugated to polysaccharides, carbohydrates, glycoproteins, and lignins in the plant cell walls . The content of Ferulic Acid 4-Sulfate in a crop is an important indicator of quality .
Biochemical Analysis
Biochemical Properties
Ferulic acid 4-sulfate plays a significant role in biochemical reactions, particularly due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission . Additionally, ferulic acid 4-sulfate can modulate the activity of superoxide dismutase and catalase, enzymes that play crucial roles in mitigating oxidative stress . These interactions highlight the compound’s potential in protecting cells from oxidative damage.
Cellular Effects
Ferulic acid 4-sulfate exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by generating reactive oxygen species and interfering with the cell cycle . Furthermore, ferulic acid 4-sulfate can modulate the expression of genes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects . These cellular effects underscore the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of ferulic acid 4-sulfate involves its interaction with various biomolecules. It can bind to and inhibit enzymes such as acetylcholinesterase, thereby affecting neurotransmission . Additionally, ferulic acid 4-sulfate can activate signaling pathways such as the phosphatidylinositol 3 kinase/protein kinase B (PI3K/AKT) pathway, which plays a role in cell survival and proliferation . The compound’s ability to modulate gene expression further contributes to its therapeutic potential, as it can influence the expression of genes involved in oxidative stress and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferulic acid 4-sulfate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, retaining its antioxidant and anti-inflammatory properties . Long-term exposure to ferulic acid 4-sulfate has been observed to reduce oxidative stress and inflammation in cells, highlighting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of ferulic acid 4-sulfate vary with different dosages in animal models. At lower doses, the compound has been shown to exert neuroprotective effects, improving memory and reducing amyloid-beta deposition in models of Alzheimer’s disease . At higher doses, ferulic acid 4-sulfate may exhibit toxic effects, such as inducing oxidative stress and apoptosis in certain cell types . These findings emphasize the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
Ferulic acid 4-sulfate is involved in various metabolic pathways, including those related to oxidative stress and inflammation. It can modulate the activity of enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of reactive oxygen species . Additionally, ferulic acid 4-sulfate can influence the levels of metabolites such as glutathione, further contributing to its antioxidant properties . These interactions highlight the compound’s role in maintaining cellular redox balance.
Transport and Distribution
The transport and distribution of ferulic acid 4-sulfate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s sulfated nature enhances its solubility, facilitating its transport across cell membranes . Once inside the cell, ferulic acid 4-sulfate can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects . These properties make it a promising candidate for targeted therapeutic applications.
Subcellular Localization
Ferulic acid 4-sulfate is localized in various subcellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For instance, the compound’s interaction with nuclear receptors can facilitate its accumulation in the nucleus, where it can modulate gene expression . Understanding the subcellular localization of ferulic acid 4-sulfate is crucial for elucidating its mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ferulic acid 4-sulfate typically involves the sulfation of ferulic acid. This can be achieved through the reaction of ferulic acid with sulfur trioxide-pyridine complex in an organic solvent like pyridine. The reaction is usually carried out at room temperature for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of ferulic acid 4-sulfate may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce ferulic acid, which is then chemically sulfated. This method can be more sustainable and cost-effective compared to purely chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Ferulic acid 4-sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to ferulic acid.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Ferulic acid.
Substitution: Various substituted ferulic acid derivatives.
Scientific Research Applications
Ferulic acid 4-sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phenolic sulfates.
Biology: Its vasorelaxant properties make it a subject of interest in cardiovascular research.
Medicine: It has potential therapeutic applications due to its ability to lower blood pressure and its antioxidant properties.
Industry: It is used in the development of functional foods and nutraceuticals due to its health benefits
Comparison with Similar Compounds
Ferulic acid 4-sulfate can be compared with other phenolic sulfates and derivatives:
Ferulic Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Caffeic Acid 4-Sulfate: Another phenolic sulfate with similar antioxidant properties but different molecular targets.
Sinapic Acid 4-Sulfate: Exhibits similar vasorelaxant properties but with varying potency and efficacy
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-sulfooxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O7S/c1-16-9-6-7(3-5-10(11)12)2-4-8(9)17-18(13,14)15/h2-6H,1H3,(H,11,12)(H,13,14,15)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPATWACAAOHTJ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86321-29-1, 151481-53-7 | |
| Record name | 2-Propenoic acid, 3-(3-methoxy-4-(sulfooxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDV7C77DVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ferulic acid 4-O-sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(13R)-2,13-dihydroxy-13-[(2R)-5-[(5R)-5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1235258.png)
![Ethyl 5-acetyl-2-({[2-(2-ethoxybenzylidene)hydrazino]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B1235262.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-bromobenzohydrazide](/img/structure/B1235265.png)
![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxy-N-(4-methylphenyl)acetamide](/img/structure/B1235266.png)









